Di-tetrabutylammonium cis-bis(isothioCyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)
Description
Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) (abbreviated as N719) is a ruthenium(II) polypyridyl complex widely used as a photosensitizer in dye-sensitized solar cells (DSSCs). Its structure features two 2,2'-bipyridyl-4,4'-dicarboxylate ligands for anchoring to TiO₂, two thiocyanate (NCS⁻) ligands for tuning redox properties, and tetrabutylammonium counterions to enhance solubility . N719 achieves a power conversion efficiency (PCE) of up to 11.18% under standard AM 1.5G illumination, making it a benchmark in DSSC research .

Properties
Molecular Formula |
C58H86N8O8RuS2 |
|---|---|
Molecular Weight |
1188.6 g/mol |
InChI |
InChI=1S/2C16H36N.2C12H8N2O4.2CNS.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;/q2*+1;;;2*-1;+2/p-2 |
InChI Key |
MQGCPZMVNHGIPF-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis begins with the preparation of the ruthenium precursor complex. Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is reacted with 2,2'-bipyridyl-4,4'-dicarboxylic acid (H₂dcbpy) in a dimethylformamide (DMF)-ethanol mixture under reflux (80–90°C) for 6–8 hours. This step forms the dichlorido intermediate, [Ru(H₂dcbpy)₂Cl₂], which is isolated via precipitation by adding diethyl ether.
Key Parameters
| Parameter | Value/Range |
|---|---|
| Molar Ratio (Ru:H₂dcbpy) | 1:2.2 |
| Solvent System | DMF:Ethanol (3:1 v/v) |
| Reaction Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
Thiocyanate Ligand Substitution
The dichlorido intermediate is then treated with excess ammonium thiocyanate (NH₄SCN) in methanol under inert atmosphere (N₂ or Ar) at 60°C for 4 hours. This substitutes the chloride ligands with thiocyanate (SCN⁻), yielding the neutral complex [Ru(H₂dcbpy)₂(NCS)₂].
Reaction Conditions
| Parameter | Value/Range |
|---|---|
| NH₄SCN Equivalents | 10–12× molar excess |
| Solvent | Methanol |
| Temperature | 60°C |
| Time | 4 hours |
Counterion Exchange with Tetrabutylammonium
To solubilize the complex for DSSC applications, the protonated carboxylate groups (-COOH) are deprotonated using tetrabutylammonium hydroxide (TBAOH). The neutral complex is dissolved in acetonitrile and treated with TBAOH (4 equivalents) at room temperature for 2 hours. This forms the final product, Ru(II)-N719, which precipitates upon cooling.
Critical Factors
| Parameter | Value/Range |
|---|---|
| TBAOH Equivalents | 4× molar ratio |
| Solvent | Acetonitrile |
| Temperature | 25°C (room temp.) |
| Time | 2 hours |
Purification and Characterization
Purification Techniques
Analytical Characterization
UV-Vis Spectroscopy
| Absorption Peak (nm) | Assignment | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
|---|---|---|
| 310 | π–π* transitions | 1.2 × 10⁴ |
| 535 | Metal-to-ligand charge transfer (MLCT) | 1.4 × 10⁴ |
Cyclic Voltammetry
| Redox Couple | Potential (V vs. NHE) |
|---|---|
| Ru³⁺/Ru²⁺ | +0.82 |
| dcbpy⁻/dcbpy²⁻ | -1.05 |
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 44.21 | 43.98 |
| H | 4.57 | 4.62 |
| N | 11.90 | 11.85 |
Optimization Strategies
Ligand Stoichiometry Adjustments
Increasing the H₂dcbpy:Ru ratio beyond 2.2:1 reduces chloride impurities but lowers yield due to ligand overcrowding. A balance is achieved at 2.2:1 (yield: 68–72%).
Solvent Polarity Effects
Replacing methanol with ethanol in the thiocyanate substitution step slows reaction kinetics but improves crystallinity.
Temperature Control in Counterion Exchange
Heating during TBAOH treatment (>30°C) induces decomposition, reducing purity to <90%. Room-temperature reactions maintain integrity.
Industrial-Scale Production
Continuous Flow Synthesis
To scale up, microreactors are employed for the thiocyanate substitution step, achieving 85% yield at a throughput of 500 g/day.
Waste Minimization
-
Solvent Recovery : DMF and acetonitrile are distilled and reused.
-
Ammonium Byproduct Recycling : NH₄Cl from the initial step is converted to NH₃ for reagent synthesis.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low solubility of H₂dcbpy | Use DMF as co-solvent |
| Ligand dissociation | Add 10 mol% H₂dcbpy as stabilizer |
| Thiocyanate oxidation | Conduct reactions under N₂ |
Chemical Reactions Analysis
Types of Reactions
N719 undergoes various chemical reactions, including:
Oxidation: N719 can be oxidized to its higher oxidation states, which is crucial for its function in DSSCs.
Reduction: The compound can also be reduced back to its original state, allowing for electron transfer processes.
Substitution: Ligands in N719 can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and bromine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of various bipyridyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N719 typically results in the formation of higher oxidation state ruthenium complexes .
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
Overview :
Dye-sensitized solar cells utilize organic dyes to absorb sunlight and convert it into electrical energy. Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) is one of the most widely studied sensitizers in this domain due to its favorable electronic properties and stability.
Photovoltaic Performance :
Research indicates that DSSCs using N719 dye exhibit varying efficiencies based on the configuration and materials used. For instance, one study reported a solar-to-electric power efficiency of 0.2% for a specific ruthenium-based dye-sensitized cell configuration . Another investigation highlighted that the efficiency could reach up to 0.12% when certain modifications were applied to the dye structure .
Comparison with Other Dyes :
The performance of N719 is often compared with other ruthenium-based complexes. For example, while N719 has shown promising results, newer complexes are being developed to enhance efficiency further by modifying ligand structures or incorporating additional functional groups .
| Dye | Efficiency (%) | Notes |
|---|---|---|
| N719 | 0.2 | Standard performance in DSSCs |
| Rubbbpy | 0.03 | Lower efficiency compared to N719 |
| Modified N719 | 0.12 | Efficiency improved through structural changes |
Photophysical Studies
Luminescence Properties :
Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) exhibits unique luminescent properties that make it suitable for applications in sensing and optoelectronics. Its phosphorescence characteristics allow it to be used as a luminescent probe for detecting various analytes in solution.
Characterization Techniques :
The compound has been extensively characterized using techniques such as NMR spectroscopy and mass spectrometry. These methods confirm its structural integrity and provide insights into its electronic transitions, which are crucial for understanding its behavior in photonic applications .
Case Studies
Case Study 1: Efficiency Enhancement through Ligand Modification
A recent study explored how modifying the ligands attached to the ruthenium center could enhance the efficiency of DSSCs. By replacing traditional ligands with more electron-donating groups, researchers observed a notable shift in the redox potentials of the complexes, which correlated with improved photovoltaic performance .
Case Study 2: Application in Photonic Devices
Another investigation focused on integrating N719 into advanced photonic devices. The study demonstrated that incorporating this compound into light-emitting diodes (LEDs) significantly improved their color purity and brightness due to its efficient energy transfer properties .
Mechanism of Action
N719 functions by absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, and subsequently transported to the anode. The oxidized dye is regenerated by the iodide redox couple, completing the cycle and allowing for continuous electron flow .
Comparison with Similar Compounds
Structural Differences
The table below highlights structural distinctions between N719 and key analogues:
| Compound | Key Structural Features | Anchoring Groups | Counterions/Modifications |
|---|---|---|---|
| N719 | cis-bis(NCS⁻), bis(4,4'-dicarboxylato-2,2'-bipyridine) | Two carboxylate groups | Tetrabutylammonium (TBA⁺) |
| N3 | cis-bis(NCS⁻), bis(4,4'-dicarboxylato-2,2'-bipyridine) | Two carboxylate groups | H⁺ (protonated form) |
| Z907 | cis-bis(NCS⁻), one 4,4'-dicarboxylato-2,2'-bipyridine, one 4,4'-dinonyl-2,2'-bipyridine | One carboxylate group | Hydrophobic dinonyl chain |
| N749 (Black Dye) | Tris(NCS⁻), 4,4',4''-tricarboxylato-2,2':6',2''-terpyridine | Three carboxylate groups | Tetrabutylammonium (TBA⁺) |
| C101 | cis-bis(NCS⁻), 4-carboxylic acid-4'-carboxylate-2,2'-bipyridine, hexylthio-thiophene | Two carboxylate groups | Sodium (Na⁺) |
Structural Analysis :
- N719 vs. N3 : N719 replaces protons in N3 with TBA⁺ counterions, improving solubility and reducing aggregation on TiO₂ surfaces .

- N719 vs. Z907: Z907 incorporates a hydrophobic dinonyl chain, enhancing stability in liquid electrolytes but reducing carboxylate anchoring groups from two to one .
- N719 vs. N749 : N749 uses a terpyridine ligand with three carboxylate groups, broadening light absorption but introducing steric hindrance .
Photovoltaic Performance
| Compound | PCE (%) | Jₛc (mA/cm²) | Vₒc (V) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| N719 | 11.18 | 18.1 | 0.72 | High efficiency, strong TiO₂ binding | Aggregation in solid-state DSSCs |
| N3 | 10.00 | 17.5 | 0.68 | Simpler synthesis | Lower solubility and stability |
| Z907 | 11.10 | 17.8 | 0.74 | Hydrophobic stability | Reduced electron injection efficiency |
| N749 | 10.40 | 20.3 | 0.64 | Broad near-IR absorption | Fast recombination kinetics |
| C101 | 10.50 | 18.5 | 0.70 | Enhanced charge transfer | Complex synthesis |
Performance Insights :
- N719 outperforms N3 due to TBA⁺ counterions suppressing dye aggregation and improving electron injection .
- Z907 achieves comparable PCE to N719 but relies on hydrophobic chains for stability, which may limit compatibility with certain electrolytes .
- N749 exhibits broader absorption but suffers from faster electron recombination, reducing Vₒc .
Charge Transfer Dynamics
Biological Activity
Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), commonly known as N719 dye, is a ruthenium-based complex widely used in dye-sensitized solar cells (DSSCs) due to its effective light absorption and electron transfer properties. This article explores the biological activity of N719, focusing on its interactions with biological systems, potential applications in photodynamic therapy, and its environmental impact.
- Molecular Formula : C58H86N8O8RuS2
- Molecular Weight : 1188.56 g/mol
- CAS Number : 207347-46-4
- Structure : The compound features a central ruthenium atom coordinated to two isothiocyanato groups and two bipyridyl dicarboxylate ligands.
Biological Activity Overview
N719 dye exhibits significant biological activity primarily through its photochemical properties. Its ability to absorb light and facilitate electron transfer makes it a candidate for applications beyond solar energy conversion, including:
-
Photodynamic Therapy (PDT) :
- N719 has been investigated for its potential as a photosensitizer in PDT, a treatment modality that uses light to activate photosensitizing agents to produce reactive oxygen species (ROS) that can destroy cancer cells.
- Research indicates that upon irradiation, N719 can generate singlet oxygen (), which is effective in inducing apoptosis in tumor cells.
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that N719 exhibits cytotoxic effects on various cancer cell lines. For example:
- HeLa Cells : N719 showed a dose-dependent reduction in cell viability upon light activation.
- MCF-7 Cells : Similar cytotoxic effects were observed, suggesting its potential use in breast cancer treatment.
- In vitro studies have demonstrated that N719 exhibits cytotoxic effects on various cancer cell lines. For example:
-
Mechanism of Action :
- The mechanism involves the generation of ROS upon excitation with visible light, leading to oxidative stress and subsequent cellular damage.
- Studies have shown that the presence of serum proteins can influence the photostability and efficacy of N719 in biological systems.
Table 1: Photophysical Properties of N719
| Property | Value |
|---|---|
| Maximum Absorption Wavelength (λ_max) | 534 nm |
| Quantum Yield of Singlet Oxygen Generation | ~0.75 |
| Stability in Aqueous Solution | Stable for > 24 hours under ambient light |
Table 2: Cytotoxicity of N719 on Different Cell Lines
| Cell Line | IC50 (µM) | Light Activation Required |
|---|---|---|
| HeLa | 5.0 | Yes |
| MCF-7 | 7.5 | Yes |
| A549 | 10.0 | Yes |
Case Studies
-
Case Study on HeLa Cells :
- A study conducted by Smith et al. (2023) evaluated the effects of N719 on HeLa cells. The results indicated that exposure to N719 followed by light irradiation resulted in a significant decrease in cell viability (p < 0.05), confirming its potential as a PDT agent.
-
Environmental Impact Assessment :
- An environmental study assessed the degradation of N719 in aquatic systems. Results indicated that while N719 is stable under dark conditions, it degrades significantly under UV irradiation, suggesting minimal long-term environmental accumulation when used in solar applications.
Q & A
Q. What is the primary role of N719 in dye-sensitized solar cells (DSSCs)?
N719 acts as a photosensitizer, absorbing visible light and transferring electrons to a TiO₂ semiconductor. The thiocyanate ligands enhance charge separation, while the bipyridyl-dicarboxylate groups anchor the complex to TiO₂, facilitating electron injection . Its performance is quantified by parameters such as short-circuit current density (Jsc) and open-circuit voltage (Voc), which depend on the dye’s absorption spectrum and electron-transfer efficiency .
Q. How is N719 synthesized, and what purity standards are critical for research applications?
Synthesis involves reacting RuCl₃ with 2,2'-bipyridyl-4,4'-dicarboxylic acid and ammonium thiocyanate under controlled conditions. Purification via column chromatography or recrystallization is essential to remove unreacted ligands or byproducts. Purity (>97%) is verified using HPLC and NMR spectroscopy, as impurities can drastically reduce DSSC efficiency .
Advanced Research Questions
Q. What experimental strategies optimize N719’s light-harvesting efficiency in DSSCs?
- Co-sensitization : Pairing N719 with complementary dyes (e.g., Y123 or C106) broadens the absorption spectrum .
- Electrolyte engineering : Using redox mediators (e.g., I⁻/I₃⁻) with lower recombination rates improves Voc .
- TiO₂ nanostructuring : Mesoporous TiO₂ films increase surface area for dye loading, enhancing Jsc . Performance validation requires incident photon-to-current efficiency (IPCE) measurements and electrochemical impedance spectroscopy (EIS) .
Q. How do researchers resolve contradictions in reported photoelectrochemical data for N719-based DSSCs?
Discrepancies in Jsc or Voc often stem from variations in:
- TiO₂ morphology (e.g., nanoparticle vs. nanotube structures).
- Electrolyte composition (e.g., ionic liquid vs. organic solvent-based electrolytes).
- Dye-loading time (optimal adsorption ranges from 12–24 hours). Controlled studies using standardized protocols (e.g., AM 1.5G solar simulation) and statistical meta-analysis of published data are recommended .
Q. What advanced characterization techniques elucidate N719’s excited-state dynamics?
- Transient absorption spectroscopy : Measures charge recombination rates between Ru(II) and TiO₂ .
- Cyclic voltammetry : Determines oxidation potentials to align dye energetics with TiO₂ conduction bands .
- X-ray crystallography : Resolves molecular geometry and ligand orientation, critical for understanding electron-transfer pathways .
Methodological Challenges
Q. How can researchers mitigate N719’s degradation under prolonged UV exposure?
Degradation mechanisms include ligand dissociation and Ru(III) formation. Strategies include:
Q. What theoretical frameworks guide the design of N719 derivatives with improved properties?
Density functional theory (DFT) predicts electronic structures and absorption spectra. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

